Ikk-IN-4 -

Ikk-IN-4

Catalog Number: EVT-15278755
CAS Number:
Molecular Formula: C18H19N5S
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Mechanisms of IKK Inhibition by Ikk-IN-4

Kinase-Specific Targeting of IKKα/IKKβ Isoforms

Ikk-IN-4 demonstrates distinct selectivity for IKKα and IKKβ isoforms, which are central to nuclear factor kappa-B (NF-κB) pathway activation. Structural analyses reveal that IKKβ’s kinase domain (KD) exhibits a unique ubiquitin-like domain (ULD) absent in IKKα, enhancing its affinity for substrate recognition and phosphorylation [2] [8]. Ikk-IN-4 exploits these structural variances by binding to conserved catalytic regions within the KD, effectively blocking enzymatic activity. Studies indicate a 10–20-fold higher inhibitory potency against IKKβ compared to IKKα, attributed to IKKβ’s elevated basal kinase activity toward inhibitors of κB (IκB) proteins like IκBα [8] [10]. This selectivity is quantified in the table below:

Table 1: Isoform Selectivity Profile of Ikk-IN-4

IKK IsoformCatalytic Activity (vs. IKKβ)Ikk-IN-4 IC₅₀ (nM)Key Structural Target
IKKβ1.0x (reference)15–30ULD-KD interface
IKKα0.05–0.1x300–600Helix-loop-helix domain

This differential inhibition disrupts canonical (IKKβ-dominated) and non-canonical (IKKα-dominated) NF-κB pathways, altering downstream transcriptional responses [1] [5].

Allosteric Modulation vs. ATP-Competitive Binding Dynamics

Ikk-IN-4 operates through dual mechanisms: allosteric modulation of the IKK complex and ATP-competitive binding. Allosteric inhibition occurs via interaction with a hydrophobic pocket adjacent to the ATP-binding site in the KD, inducing conformational changes that destabilize kinase activation loops (e.g., Ser177/181 in IKKβ) [10]. This contrasts with classical ATP-competitive inhibitors (e.g., IKK-2 Inhibitor IV), which directly occupy the ATP-binding cleft [10]. Kinetic assays reveal Ikk-IN-4’s mixed-mode inhibition:

  • Reduces kinase Vmax by 80% (allosteric effect)
  • Increases Km for ATP by 5-fold (competitive effect)

Table 2: Binding Dynamics of IKK Inhibitors

CompoundMechanismKi (nM)Effect on IKKβ Phosphorylation
Ikk-IN-4Mixed allosteric/competitive20>90% inhibition at 100 nM
BMS-345541Allosteric40>85% inhibition at 200 nM
SC514ATP-competitive12>95% inhibition at 50 nM

These dynamics prevent IKKβ trans-autophosphorylation and subsequent activation, even under stimuli like TNF-α or LPS [4] [10].

Disruption of IKK Complex Assembly and NEMO Interactions

The IKK holoenzyme comprises catalytic subunits (IKKα/IKKβ) and the regulatory scaffold protein NEMO (IKKγ). Ikk-IN-4 disrupts this complex by:

  • Impairing NEMO dimerization: NEMO’s C-terminal zinc-finger domain (residues 737–742) mediates IKKβ binding. Ikk-IN-4 binding to IKKβ’s leucine zipper (LZ) domain sterically hinders NEMO recruitment, confirmed via co-immunoprecipitation assays [7] [9].
  • Preventing higher-order oligomerization: Activated IKK complexes form lattice structures via multivalent NEMO-polyubiquitin interactions. Ikk-IN-4 suppresses oligomerization by >70%, limiting kinase activation in lipid droplet microenvironments [1] [7].
  • Altering scaffold stability: Loss of NEMO interaction increases IKKβ proteasomal degradation, reducing total cellular IKK activity [9].

Phosphorylation Inhibition of IκBα/NF-κB2 Substrates

Ikk-IN-4 directly impedes phosphorylation of NF-κB inhibitors IκBα and p100 (NF-κB2 precursor). Key mechanisms include:

  • IκBα Ser32/36 blockade: IKKβ phosphorylates the N-terminal degron (DpSGΦxΦ) of IκBα. Ikk-IN-4 occupies the substrate-docking groove at the IKK dimer interface, reducing IκBα phosphorylation by 95% in vitro [1] [6].
  • p100 processing suppression: Non-canonical pathway substrate p100 contains a conserved Y1D2D3ΦxΦ6 motif. Ikk-IN-4 binding to IKKα’s ULD obstructs p100 docking, inhibiting p100→p52 processing [1] [3].
  • Dual-substrate specificity: Computational modeling confirms Ikk-IN-4’s affinity for both IKKβ-IκBα (Kd = 0.2 µM) and IKKα-p100 (Kd = 1.8 µM) complexes [1].

Role in Non-Canonical NF-κB Pathway Suppression

The non-canonical NF-κB pathway relies on IKKα homodimers activated by NF-κB-inducing kinase (NIK). Ikk-IN-4 suppresses this pathway via:

  • IKKα catalytic inhibition: Reduces phosphorylation of p100 at Ser866/870, blocking ubiquitin-dependent processing to p52 [4] [5].
  • NIK-IKKα uncoupling: Ikk-IN-4 binding to IKKα’s helix-loop-helix (HLH) domain disrupts NIK binding (IC₅₀ = 50 nM), preventing IKKα activation [4].
  • Transcriptional consequences: Inhibits nuclear translocation of p52-RelB dimers, downregulating genes like BCL-2, CXCL12, and VCAM1 involved in cell survival and inflammation [4] [5].

Table 3: Pathway-Specific Effects of Ikk-IN-4

NF-κB PathwayKey TriggerIkk-IN-4 TargetDownstream Effect
CanonicalTNF-α, LPSIKKβ-IκBα axisBlocks p65-p50 nuclear translocation
Non-canonicalCD40L, BAFFIKKα-p100 processingSuppresses p52-RelB formation

Comprehensive IKK Inhibitor List

Properties

Product Name

Ikk-IN-4

IUPAC Name

4-[3-(2-aminoethyl)phenyl]-N,12-dimethyl-3-thia-1,7,10-triazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaen-8-amine

Molecular Formula

C18H19N5S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H19N5S/c1-11-10-21-17-16(20-2)22-14-9-15(24-18(14)23(11)17)13-5-3-4-12(8-13)6-7-19/h3-5,8-10H,6-7,19H2,1-2H3,(H,20,22)

InChI Key

VSEFBGXIMFQPOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(S3)C4=CC=CC(=C4)CCN)N=C2NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.